molecular formula C19H17N3O2S3 B3310582 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide CAS No. 946211-12-7

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide

Cat. No.: B3310582
CAS No.: 946211-12-7
M. Wt: 415.6 g/mol
InChI Key: KFYIIXUJEIOZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide is a thiazole-based small molecule characterized by a 4-phenyl-substituted thiazole core. At position 2 of the thiazole ring, a thioether linkage connects to a 2-amino-2-oxoethyl group, while position 5 is substituted with a benzamide moiety bearing a methylthio (-SCH₃) group at the ortho position of the benzene ring.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-25-14-10-6-5-9-13(14)17(24)22-18-16(12-7-3-2-4-8-12)21-19(27-18)26-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYIIXUJEIOZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features, including a thiazole ring, an amide functional group, and various substituents. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry and drug discovery.

Structural Characteristics

This compound features:

  • Thiazole Ring : Known for its presence in various biologically active molecules, contributing to antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anticancer properties.
  • Amide Group : Enhances the compound's interaction with biological targets.
  • Amino and Methylthio Substituents : These groups may influence the compound's pharmacological profile.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A study demonstrated that compounds structurally related to this compound possess IC50 values in the low micromolar range against several cancer types, indicating their potential as anticancer agents .

Compound NameActivityIC50 (µM)Cancer Type
4-Amino-thiazole derivativesCytotoxic0.1 - 2.5Various
N-(4-fluorophenyl)thiazol-2-amideAnticancer0.06Non-small cell lung cancer
Thiazolo[4,5-d]pyridazin derivativesDHFR inhibitor0.06Multiple cancers

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The compound is expected to exhibit activity against both bacterial and fungal strains due to its structural components. Studies have shown that thiazole-based compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) in the range of 1 to 10 µg/mL .

PathogenCompound ActivityMIC (µg/mL)
E. coliAntibacterial1 - 10
S. aureusAntibacterial1 - 10
A. nigerAntifungal5 - 15

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer and infectious disease pathways.
  • Receptor Binding : Its structural features suggest potential binding to receptors implicated in disease processes.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing significant apoptosis induction at concentrations as low as 0.1 µM for certain derivatives .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of thiazole compounds against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
  • Diabetes Research : Related compounds were explored for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name/ID Core Structure Key Substituents Biological Target/Activity
Target Compound 4-phenylthiazole - 2-(2-amino-2-oxoethylthio)
- 2-(methylthio)benzamide at C5
Putative apoptosis modulation
: Compound 12c Benzamide-benzo[d]oxazole - Cyclopentyl group
- 5-methylbenzo[d]oxazol-2-ylthio
HepG2 cytotoxicity (IC₅₀ ~5–10 µM)
: Compound 7b Thiadiazole-thiazole - 4-methyl-2-phenylthiazole
- Hydrazinecarbothioamide
HepG2 IC₅₀ = 1.61 µg/mL
: Synthesized Triazole Thiazole-pyrimidine - 4-phenylthiazole
- 4-methylpyrimidine
Not reported (structural analogue)

Key Observations :

  • Thioether Linkage: The 2-amino-2-oxoethylthio group in the target compound is distinct from the benzo[d]oxazol-2-ylthio group in compounds. This substitution may enhance solubility or alter binding kinetics due to the presence of the amide group .
  • Benzamide Substituents : The ortho-methylthio group in the benzamide moiety differentiates it from ’s hydrazinecarbothioamide derivatives, which exhibit superior cytotoxicity (IC₅₀ <2 µg/mL). The methylthio group could improve lipophilicity and membrane permeability compared to polar groups like hydrazine .

Table 2: Cytotoxicity and Apoptotic Effects

Compound Cell Line IC₅₀/EC₅₀ Apoptotic Markers (BAX/Bcl-2 Ratio) Reference
Target Compound Not reported Not reported Not reported N/A
: Compound 12c HepG2 ~7.2 µM ↑ BAX, ↓ Bcl-2, ↑ Caspase-3
: Compound 7b HepG2 1.61 µg/mL (~4 µM) Not reported

Analysis :

  • While direct data for the target compound are unavailable, structurally related compounds in and demonstrate potent cytotoxicity against HepG2 cells. The benzo[d]oxazole derivatives () modulate apoptosis via BAX/Bcl-2 pathways, suggesting the target compound’s thioether-amide group may similarly influence apoptotic signaling .
  • The absence of a benzo[d]oxazole or hydrazinecarbothioamide group in the target compound could reduce off-target effects but may also lower potency compared to ’s top-performing analogues .

Key Points :

  • The target compound’s synthesis likely involves multi-step reactions, including thioether formation (e.g., nucleophilic substitution) and benzamide coupling, akin to methods in .

Structure-Activity Relationships (SAR)

  • Thiazole Core : The 4-phenyl substitution is conserved in cytotoxic analogues (e.g., ), suggesting its role in target binding .
  • Thioether vs. Oxazole : Benzo[d]oxazole derivatives () show moderate activity (IC₅₀ ~5–10 µM), whereas thioether-linked compounds (e.g., ) achieve lower IC₅₀ values. The target’s thioether group may balance potency and metabolic stability .
  • Benzamide Substituents : Ortho-substituents (e.g., methylthio) may enhance binding to hydrophobic pockets in target proteins compared to para-methoxy groups in compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.